Cas no 2228248-12-0 (1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol)

1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol structure
2228248-12-0 structure
Product name:1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol
CAS No:2228248-12-0
MF:C14H17NO2
Molecular Weight:231.290283918381
CID:5777998
PubChem ID:165681205

1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 2228248-12-0
    • EN300-1792784
    • 1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
    • 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol
    • インチ: 1S/C14H17NO2/c1-14(9-15,17-2)13-11-6-4-3-5-10(11)7-8-12(13)16/h3-8,16H,9,15H2,1-2H3
    • InChIKey: SWEKOJLVWOVCGL-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(CN)C1C(=CC=C2C=CC=CC=12)O

計算された属性

  • 精确分子量: 231.125928785g/mol
  • 同位素质量: 231.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: 1.8

1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1792784-2.5g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
2.5g
$2379.0 2023-09-19
Enamine
EN300-1792784-0.25g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1792784-1g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
1g
$1214.0 2023-09-19
Enamine
EN300-1792784-10g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
10g
$5221.0 2023-09-19
Enamine
EN300-1792784-5.0g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
5g
$3520.0 2023-06-02
Enamine
EN300-1792784-0.1g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
0.1g
$1068.0 2023-09-19
Enamine
EN300-1792784-1.0g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
1g
$1214.0 2023-06-02
Enamine
EN300-1792784-5g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
5g
$3520.0 2023-09-19
Enamine
EN300-1792784-0.05g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1792784-0.5g
1-(1-amino-2-methoxypropan-2-yl)naphthalen-2-ol
2228248-12-0
0.5g
$1165.0 2023-09-19

1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol 関連文献

1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 2228248-12-0 and Product Name: 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol

The compound with the CAS number 2228248-12-0 and the product name 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The naphthalene core, functionalized with an amino group and a methoxy-substituted propan-2-yl side chain, provides a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry, owing to their diverse biological activities and structural complexity. The presence of both aromatic and aliphatic moieties in 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol suggests a multifaceted interaction with biological targets, making it an attractive candidate for further investigation. The compound's ability to engage with various enzymes and receptors has been a driving force behind its inclusion in numerous preclinical studies.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The amino group at the C1 position of the propan-2-yl side chain offers numerous possibilities for further derivatization, including amide bond formation, urea synthesis, or participation in condensation reactions. These modifications can lead to novel analogs with enhanced pharmacological properties, such as improved solubility, bioavailability, or target specificity.

Recent studies have highlighted the importance of naphthalene derivatives in the development of therapeutic agents. The naphthalene ring system is known for its stability and ability to interact with hydrophobic pockets in biological targets. When combined with functional groups like amino and methoxy substituents, these derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The compound 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol is no exception and has shown promise in preliminary screenings.

The methoxy group at the C2 position of the propan-2-yl side chain adds another layer of complexity to the compound's structure. This group can influence both the electronic properties of the molecule and its interactions with biological targets. In particular, methoxy-substituted compounds have been reported to exhibit enhanced metabolic stability and reduced toxicity profiles compared to their unsubstituted counterparts. This characteristic makes 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol a particularly interesting candidate for drug development.

From a synthetic chemistry perspective, the preparation of 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol involves a series of well-established reactions that highlight its accessibility and scalability. The synthesis typically begins with the functionalization of a naphthalene precursor followed by selective introduction of the amino and methoxy groups. Advances in catalytic methods have further streamlined these processes, allowing for higher yields and purities. These improvements are crucial for ensuring that subsequent biological evaluations are performed on high-quality material.

The biological evaluation of 1-(1-Amino-2-methoxypropan-2-yl)naphthalen-2-ol has been conducted using both in vitro and in vivo models. In vitro studies have revealed interactions with several key enzymes and receptors, suggesting potential therapeutic applications. For instance, preliminary data indicate that this compound may modulate pathways involved in inflammation and cancer progression. These findings have prompted further investigations into its mechanism of action and potential clinical utility.

In vivo studies have complemented these findings by providing insights into the pharmacokinetic properties of 1-(1-Amino-2-methoxypropan-2-ylnaphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel)-naphthalenel). These studies have shown that the compound exhibits favorable distribution patterns and moderate metabolic clearance rates upon oral administration. Such pharmacokinetic profiles are desirable for drug candidates intended for systemic therapy.

The future development of 1-(1-Amino--(methoxymethyl)propyl)naphthol will likely focus on optimizing its pharmacological properties through structure-based drug design principles. By leveraging computational modeling techniques, researchers can predict how structural modifications will affect biological activity. This approach allows for the rapid identification of lead compounds that can be further refined through iterative synthesis and evaluation cycles.

In conclusion,(methoxymethyl)propyl)naphthol represents a promising candidate for further pharmaceutical development due to its unique structural features and preliminary biological activity profiles. Its potential as a scaffold for novel therapeutic agents underscores its significance in modern medicinal chemistry research. As our understanding of molecular interactions continues to evolve,(methoxymethyl)propyl)naphthol will undoubtedly play a role in shaping future advancements in drug discovery.

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